![molecular formula C17H33NO2 B12628455 N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-87-1](/img/structure/B12628455.png)
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine is an organic compound that belongs to the class of amines This compound features a cyclohexyl group attached to a cycloheptanamine backbone, with a 2-methoxyethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate, which can be achieved through the reaction of cyclohexylamine with appropriate reagents.
Attachment of the 2-Methoxyethoxy Group: The next step involves the introduction of the 2-methoxyethoxy group to the cyclohexyl intermediate. This can be done using reagents such as 2-methoxyethanol in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the reaction of the modified cyclohexyl intermediate with cycloheptanamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Methoxyethoxy)methyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N-{4-[(4-Methoxyphenoxy)methyl]cyclohexyl}cycloheptanamine
- N-{4-[(4-Methoxyphenyl)amino]methyl}cyclohexylamine
Comparison: N-{4-[(2-Methoxyethoxy)methyl]cycloheptanamine is unique due to its specific substituent groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920280-87-1 |
|---|---|
Molekularformel |
C17H33NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-[4-(2-methoxyethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C17H33NO2/c1-19-12-13-20-14-15-8-10-17(11-9-15)18-16-6-4-2-3-5-7-16/h15-18H,2-14H2,1H3 |
InChI-Schlüssel |
UPFRCNQKCYEZIE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC1CCC(CC1)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


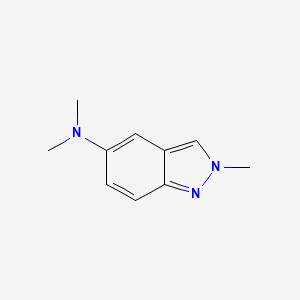
![{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol](/img/structure/B12628381.png)
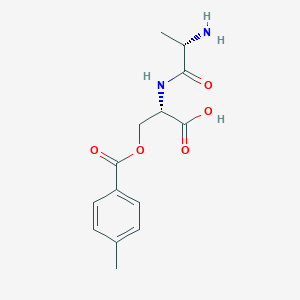
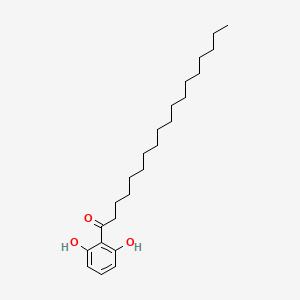
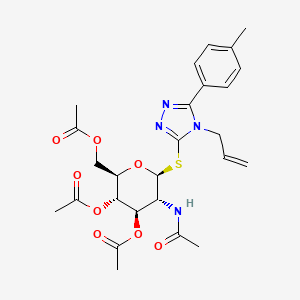

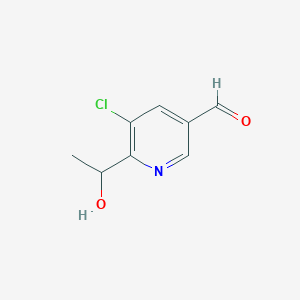
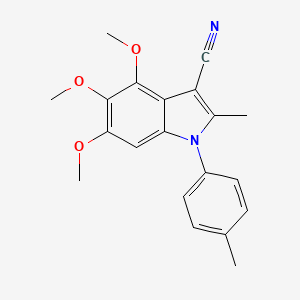
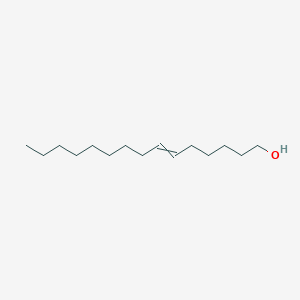
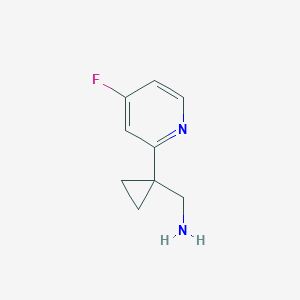
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
